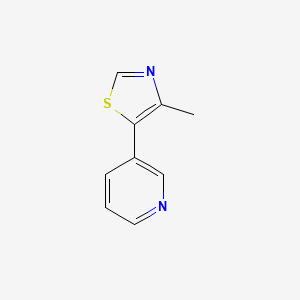

3-(4-Methylthiazol-5-yl)-pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

4-methyl-5-pyridin-3-yl-1,3-thiazole |

InChI |

InChI=1S/C9H8N2S/c1-7-9(12-6-11-7)8-3-2-4-10-5-8/h2-6H,1H3 |

InChI Key |

FRKSHFPYIOLJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CN=CC=C2 |

Origin of Product |

United States |

The Strategic Importance of Fused Heterocyclic Scaffolds

The design of bioactive molecules frequently relies on the use of heterocyclic scaffolds, which are cyclic compounds containing atoms of at least two different elements in their rings. nih.gov Fused heterocyclic systems, where two or more rings share a common bond, are of particular interest in drug discovery. This structural arrangement imparts a rigid and conformationally restricted geometry to the molecule, which can lead to higher binding affinity and selectivity for specific biological targets. bohrium.combenthamdirect.com The inherent structural diversity and ability to engage in various non-covalent interactions make these scaffolds privileged structures in medicinal chemistry. nih.gov

The fusion of different heterocyclic rings allows for the creation of novel chemical entities with unique electronic and steric properties. This "molecular hybridization" is a powerful strategy for developing compounds with improved or multi-target activities. mdpi.com By combining the pharmacophoric features of two or more different bioactive moieties, medicinal chemists can fine-tune the pharmacological profile of a lead compound, potentially enhancing its efficacy and reducing off-target effects. mdpi.com

Pyridine and Thiazole: Cornerstones of Drug Discovery

Both pyridine (B92270) and thiazole (B1198619) rings are independently recognized as crucial components in a vast number of pharmaceuticals. nih.govacs.org The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous natural products and synthetic drugs. nih.govnih.gov Its presence is noted in a significant portion of FDA-approved drugs, highlighting its importance in therapeutic agent design. nih.govrsc.orgresearchgate.net

Similarly, the thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a key pharmacophore in a wide array of bioactive compounds. acs.org Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. acs.orgnih.gov

The combination of these two powerful pharmacophores into a single molecular entity has led to the development of pyridine-thiazole hybrids with promising biological profiles. mdpi.comnih.govresearchgate.net Researchers have explored these hybrids for various therapeutic applications, including cancer and infectious diseases. mdpi.comarabjchem.org

Table 1: Examples of Biological Activities of Pyridine and Thiazole Derivatives

| Heterocyclic Moiety | Biological Activities |

| Pyridine | Anticancer, Antiviral, Anti-inflammatory, Analgesic, CNS-active nih.govnih.govarabjchem.org |

| Thiazole | Antimicrobial, Anti-inflammatory, Anticancer, Antiviral acs.orgnih.govnih.gov |

The Emergence of 3 4 Methylthiazol 5 Yl Pyridine As a Key Pharmacophore

Strategic Approaches for the Construction of the this compound System

The creation of the this compound scaffold can be achieved through various strategic approaches, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. These strategies generally fall into two main categories: multi-step synthesis pathways that involve the sequential construction of the pyridine and thiazole rings, and more streamlined one-pot or multicomponent reactions.

Multi-Step Synthesis Pathways for Pyridine-Thiazole Scaffolds.nih.govrsc.orgnih.gov

Multi-step syntheses offer a high degree of control over the final structure of the target molecule. These pathways typically involve the separate synthesis of the pyridine and thiazole rings, followed by their coupling.

The construction of a substituted pyridine ring with the desired regiochemistry is a critical first step in many multi-step syntheses. A variety of methods have been developed for the regioselective functionalization of pyridines. For instance, the generation of 3,4-pyridyne intermediates from 3-chloropyridines allows for regioselective difunctionalization. nih.govrsc.org Lithiation of a 3-chloropyridine (B48278) derivative can lead to a 4-lithiated intermediate, which, upon transmetalation and heating, forms a 3,4-pyridyne. The subsequent regioselective addition of a nucleophile at the 4-position, followed by an electrophilic quench at the 3-position, yields a 2,3,4-trisubstituted pyridine. nih.govrsc.org This approach offers a powerful tool for introducing substituents at specific positions of the pyridine ring, which is essential for the subsequent linkage to the thiazole moiety.

Another strategy involves the late-stage derivatization of pyridine rings. nih.gov This can be particularly useful for modifying existing pyridine-containing molecules to introduce a handle for thiazole ring formation. These methods often focus on achieving high regioselectivity to avoid the formation of unwanted isomers.

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring. This reaction typically involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. In the context of synthesizing this compound, a common approach involves the reaction of a pyridine-containing thiourea with a suitable α-haloketone. For example, 1-(pyridin-2-yl)thiourea (B83643) can be reacted with 3-chloropentane-2,4-dione (B157559) to yield an acetylthiazole derivative attached to a pyridine ring. nih.gov

Alternatively, the thiazole ring can be constructed first, followed by its attachment to a pre-functionalized pyridine ring. This can be achieved through various cross-coupling reactions.

Cross-coupling reactions are indispensable tools for connecting the pre-formed pyridine and thiazole rings. Reactions such as the Suzuki, Stille, and Negishi couplings are frequently employed to form the C-C bond between the two heterocyclic systems. For example, a halogenated pyridine derivative can be coupled with a thiazole-boronic acid (or ester) in a Suzuki reaction, catalyzed by a palladium complex.

The choice of coupling partners and reaction conditions is crucial for achieving high yields and preventing side reactions. The specific positions of the leaving group on one ring and the organometallic species on the other dictate the final connectivity of the pyridine-thiazole scaffold.

Facile and One-Pot Synthesis Protocols for Hybrid Systems.mdpi.comnih.govwikipedia.org

To improve efficiency and reduce the number of synthetic steps, one-pot and multicomponent reactions have been developed for the synthesis of pyridine-thiazole hybrids. These reactions combine multiple synthetic transformations in a single reaction vessel, often without the need for isolating intermediates.

A notable example is the multicomponent reaction involving an acetylthiazole derivative, an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) to form a pyridine ring fused or linked to the thiazole. nih.gov For instance, a multicomponent reaction of an acetyl compound with thiophene-2-carbaldehyde (B41791) and malononitrile (B47326) in the presence of ammonium acetate (B1210297) can yield a pyridine analogue in good yield. nih.gov Another approach involves the one-pot condensation of substituted acetophenones, an aldehyde, and ammonium acetate in a green solvent like polyethylene (B3416737) glycol (PEG-400) to synthesize 2,4,6-triaryl pyridines. derpharmachemica.com

These one-pot methods are often more environmentally friendly and atom-economical compared to traditional multi-step syntheses. rsc.org

Precursor Derivatization and Intermediate Functionalization for this compound Synthesis.nih.govnih.gov

The strategic derivatization of precursors and the functionalization of synthetic intermediates play a pivotal role in the successful synthesis of the target molecule. For example, a key intermediate, 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, can be synthesized and then further modified. nih.gov This ethanone (B97240) can undergo a Claisen-Schmidt condensation with an aldehyde to introduce further complexity and functionality to the molecule. nih.gov

Similarly, the functionalization of a pre-formed pyridine-thiazole scaffold can be used to introduce a variety of substituents. For instance, a 2-amino-substituted pyridine-thiazole derivative can be further reacted with various electrophiles to create a library of compounds. nih.gov The ability to selectively functionalize the core structure is essential for exploring the structure-activity relationships of these compounds in various applications.

Data Tables

Table 1: Examples of Starting Materials and Reagents in Multi-Step Synthesis

| Starting Material/Reagent | Role in Synthesis | Reference |

| 1-(Pyridin-2-yl)thiourea | Pyridine source and thioamide for thiazole formation | nih.gov |

| 3-Chloropentane-2,4-dione | α-haloketone for Hantzsch thiazole synthesis | nih.gov |

| 3-Chloro-2-ethoxypyridine | Precursor for 3,4-pyridyne formation | nih.govrsc.org |

| Thiophene-2-carbaldehyde | Aldehyde component in multicomponent pyridine synthesis | nih.gov |

| Malononitrile | Active methylene (B1212753) compound in pyridine synthesis | nih.gov |

| Ammonium acetate | Nitrogen source for pyridine ring formation | nih.govderpharmachemica.com |

Table 2: Overview of Synthetic Strategies

| Synthetic Strategy | Description | Key Features |

| Multi-Step Synthesis | Sequential construction of pyridine and thiazole rings followed by coupling. | High control over regiochemistry, allows for purification of intermediates. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel. | Increased efficiency, reduced waste, atom-economical. rsc.org |

| Multicomponent Reaction | Three or more reactants combine in a single reaction to form the final product. | High bond-forming efficiency, operational simplicity. nih.gov |

Transformations Involving 4-Methylthiazole-5-carboxylate Derivatives

A key strategy for the synthesis of complex molecules containing the 4-methylthiazole-5-yl moiety involves the use of ethyl 4-methylthiazole-5-carboxylate and its derivatives as foundational building blocks. These carboxylate derivatives serve as versatile handles for introducing the pyridine ring or for elaborating the scaffold through various chemical transformations.

One documented approach begins with ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. acs.org The 2-methylamino group in this starting material can interfere with subsequent reactions and is therefore masked with a tert-butoxycarbonyl (Boc) protecting group. acs.org The resulting ester, now activated for further modification, can undergo reactions such as alkylation. For example, treatment with cyanomethanide can yield a tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate intermediate. acs.org This transformation highlights the utility of the carboxylate group as a precursor to ketone functionalities, which are pivotal for further cyclization reactions. acs.org

Furthermore, the corresponding carboxylic acid, 4-methylthiazole-5-carboxylic acid, can be converted into its more reactive acid chloride derivative by refluxing with thionyl chloride. nih.gov This acid chloride is a valuable intermediate that can be used directly in the next synthetic step without extensive purification. nih.gov A notable transformation is the Rosenmund reduction, where the 4-methylthiazole-5-carboxylic acid chloride is hydrogenated over a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst to yield 4-methyl-5-formylthiazole. nih.gov This aldehyde provides a different reactive handle on the thiazole ring for further elaborations, including the construction of an attached pyridine ring.

Application of Pyridine-3-carbothiamide as a Key Intermediate

Thioamides are fundamental precursors in the synthesis of thiazole rings, most notably through the Hantzsch thiazole synthesis. In this context, Pyridine-3-carbothiamide emerges as a key intermediate for constructing pyridine-thiazole systems. bldpharm.com The Hantzsch reaction involves the condensation of a thioamide with an α-halocarbonyl compound.

When Pyridine-3-carbothiamide is used as the thioamide component, it reacts with an α-haloketone, such as 1-chloropropan-2-one (chloroacetone), to form the thiazole ring. This specific reaction leads to the formation of the isomeric scaffold, 2-(pyridin-3-yl)-4-methylthiazole. nih.gov In this structure, the pyridine and thiazole rings are linked at the C2 position of the thiazole. While this produces a constitutional isomer of the main subject compound, the methodology demonstrates the strategic importance of Pyridine-3-carbothiamide in synthesizing C-C linked pyridine-thiazole heterocycles. nih.gov

Role of Enaminones in Pyridine-Thiazole Scaffold Elaboration

Enaminones are highly versatile intermediates in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. In the context of the pyridine-thiazole scaffold, enaminones derived from 5-acetylthiazole precursors are instrumental in building an adjacent pyridine ring.

A key synthetic sequence involves the conversion of a ketone, such as 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, into a reactive enaminone. acs.org This transformation can be conveniently achieved by refluxing the ketone with N,N-dimethylformamide–dimethylacetal (DMF-DMA). acs.org The resulting enaminone, for instance, 3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one, serves as a powerful three-carbon synthon. acs.org

These enaminone intermediates can then react with a variety of reagents to construct different heterocyclic rings. By reacting with compounds that can provide the remaining atoms for a pyridine ring, this method allows for the direct elaboration of the this compound scaffold. The flexibility of this approach is demonstrated by the synthesis of various substituted enaminones, which can be prepared by treating the starting ketone with reagents like SelectFluor® or N-chlorosuccinimide to introduce different groups at the α-position before cyclization. acs.org

| Starting Material | Reagent | Intermediate |

| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | DMF-DMA | 3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one |

| Enaminone Intermediate | SelectFluor® | 3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one |

| Enaminone Intermediate | N-chlorosuccinimide | 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one |

Systematic Functional Group Interconversions and Chemical Modifications on the this compound Scaffold

Once the core this compound scaffold is assembled, its structural diversity can be significantly expanded through a range of functional group interconversions and chemical modifications on either the pyridine or thiazole ring, as well as on any linking groups.

Oxidation and Reduction Reactions for Structural Diversification

Oxidation and reduction reactions are fundamental tools for modifying the scaffold. For instance, a side chain introduced onto the thiazole ring can be readily oxidized. An example includes the oxidation of a thiazol-5-ylethanol intermediate to the corresponding acetyl group using manganese dioxide (MnO₂). acs.org This creates a ketone functionality that can be used for further elaboration as described previously.

Conversely, reduction reactions are employed to alter functionalities on the pyridine ring. A nitro group, if present on the pyridine ring of a precursor, can be effectively reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst with ammonium formate (B1220265) (HCOONH₄) as the hydrogen source. nih.gov This introduction of an amino group provides a nucleophilic site for subsequent derivatization.

Nucleophilic Substitution Reactions on Ring Systems and Linkers

Nucleophilic aromatic substitution (NAS) is a powerful strategy for modifying the pyridine ring, particularly when it is activated by electron-withdrawing groups or contains a suitable leaving group. youtube.com Halopyridines are common substrates for these reactions. youtube.comresearchgate.net The reaction of a 2-chloropyridine (B119429) derivative with a nucleophile, such as an amine, proceeds via an addition-elimination mechanism to substitute the chlorine atom. nih.govyoutube.com

This methodology is applicable for functionalizing the this compound scaffold if a leaving group, such as a halogen, is present on the pyridine ring. For example, the displacement of a chlorine atom from a 2-chloro-5-nitropyridine (B43025) by morpholine (B109124) proceeds efficiently at room temperature. nih.gov Similarly, 4-chloroisothiazolo[5,4-b]pyridines undergo nucleophilic displacement by various amino compounds. researchgate.net These examples demonstrate that nucleophilic substitution is a viable and efficient method for introducing a wide range of substituents onto the pyridine portion of the molecule, thereby enabling the synthesis of diverse compound libraries. nih.govresearchgate.net

Controlled Alkylation Strategies for Enhanced Structural Complexity

Controlled alkylation allows for the precise introduction of carbon-based side chains, adding to the structural complexity and enabling the exploration of new chemical space. C-alkylation on the thiazole ring of the scaffold can be achieved using strong bases to generate a carbanion, which then reacts with an electrophile.

A notable example is the LDA-mediated alkylation at the C5-position of a protected thiazole derivative. acs.org Treatment of a tert-butyl methyl(4-methylthiazol-2-yl)carbamate with lithium diisopropylamide (LDA) followed by the addition of an alkylaldehyde (R''CH₂CHO) introduces a hydroxyalkyl side chain at the C5-position. acs.org This alcohol can then be oxidized to provide a ketone. acs.org This two-step sequence is an effective method for C-C bond formation on the thiazole ring. Another alkylation strategy involves the reaction of a protected thiazole with cyanomethanide, which installs a 2-cyanoacetyl group, a precursor to enaminone formation. acs.org These controlled alkylation reactions are crucial for building complex side chains and functional handles on the core heterocyclic system.

Impact of Pyridine Moiety Modifications on Biological Activity

The pyridine ring is a common heterocycle in many FDA-approved drugs due to its ability to improve physicochemical properties like aqueous solubility and metabolic stability. nih.gov Modifications to this part of the this compound scaffold have been shown to significantly impact biological activity.

Systematic Evaluation of Substituent Effects on the Pyridine Ring

The introduction of various substituents onto the pyridine ring provides another layer of modulation for biological activity. The nature, size, and position of these substituents can have profound effects.

In one study, the introduction of methoxy (B1213986) groups at the 4- or 5-position of a 3-pyridyl derivative led to improved in vitro potency, whereas a 2-methoxy group did not. nih.gov However, this increased potency was sometimes associated with a loss of desired partial agonist activity, leading to full agonists. nih.gov This demonstrates a common challenge in drug design where enhancing potency can alter the functional nature of the compound.

The effect of substituents can be highly context-dependent. For example, in a series of antiproliferative pyridine derivatives, the presence and position of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups were found to enhance activity, while halogens or bulky groups tended to decrease it. nih.gov Specifically, increasing the number of methoxy groups often led to lower IC50 values, indicating greater potency. nih.gov In another study on protein kinase CK2 inhibitors, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety attached to the thiazole ring maintained potent inhibitory activity and improved antiproliferative activity. nih.gov

The following table summarizes the effects of various substituents on the pyridine ring from different studies:

| Substituent | Position on Pyridine Ring | Observed Effect on Biological Activity | Reference |

| Methoxy | 4- or 5- (on 3-pyridyl) | Improved in vitro potency | nih.gov |

| Methoxy | 2- (on 3-pyridyl) | No significant improvement in potency | nih.gov |

| Methyl | 4- or 5- (on 3-pyridyl) | Led to full agonists | nih.gov |

| Dimethyl | 2,6- (on 3-pyridyl) | Modest potency with partial agonist activity | nih.gov |

| Methoxy, Hydroxyl, Amino | Various | Enhanced antiproliferative activity | nih.gov |

| Halogens, Bulky Groups | Various | Lowered antiproliferative activity | nih.gov |

| 2-Halo- or 2-Methoxy-benzyloxy | 3- (on benzoic acid attached to thiazole) | Maintained potent CK2 inhibition, improved antiproliferative activity | nih.gov |

Elucidation of Structure-Activity Relationships through Thiazole Ring System Modifications

The thiazole ring is another crucial component of the this compound scaffold, and its modification has been a fruitful area of SAR studies. The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen, and it is present in numerous biologically active compounds. ijper.orgnih.gov

Pharmacological Implications of Substitutions at the C4-Position of the Thiazole Ring

Substitutions at the C4-position of the thiazole ring have been shown to significantly influence the pharmacological profile of these derivatives. The introduction of different groups at this position can alter the molecule's size, shape, and electronic properties, thereby affecting its interaction with biological targets.

For example, in a series of antimicrobial compounds, the nature of the substituent at the C4-position of the thiazole ring was varied. It was found that a para-halogen-substituted phenyl ring or a methyl group at this position influenced the antimicrobial activity. nih.gov In another study on anticancer agents, the introduction of a methyl group at the C4-position was a key feature of the synthesized molecules. nih.gov

The following table illustrates the impact of C4-substitutions on activity:

| Substituent at C4-Position | Observed Pharmacological Effect | Reference |

| Methyl | Part of the core structure in some anticancer agents | nih.gov |

| para-Halogen-substituted phenyl | Influenced antimicrobial activity | nih.gov |

Correlation of Substituents at the C2-Position of the Thiazole Ring with Activity

In a series of antimicrobial thiazole derivatives, electron-withdrawing groups like nitro (-NO2) and electron-donating groups like methoxy (-OCH3) at the para position of a benzene (B151609) ring attached to the thiazole were found to be beneficial for activity. nih.gov Another study on anticancer and antimicrobial agents found that a 2-amino-4-methylthiazole-5-carboxylate moiety was a key structural feature. ijper.org

The following table summarizes the correlation of C2-substituents with biological activity:

| Substituent at C2-Position | Observed Effect on Biological Activity | Reference |

| Amino group | Key feature in some antimicrobial and anticancer agents | ijper.org |

| Phenyl group with electron-withdrawing or -donating substituents | Beneficial for antimicrobial activity | nih.gov |

Role of the Linker Region and its Modifications in Receptor Binding and Efficacy

For instance, in a study of P2X7 receptor antagonists, modifications to a cyanoguanidine linker were investigated. Replacing the cyanoguanidine with a urea (B33335) or thiourea linker resulted in altered potency, with the thiourea analogue showing the most potent inhibition. researchgate.net This highlights that even subtle changes in the linker's chemical nature, such as replacing an oxygen atom with a sulfur atom, can have a significant impact on biological activity.

Furthermore, the flexibility of the linker is an important factor. A rigid linker may lock the molecule into a specific conformation that is either favorable or unfavorable for binding, while a more flexible linker may allow the molecule to adopt multiple conformations to better fit into the binding pocket of a receptor. The introduction of different functional groups within the linker, such as amides or sulfonamides, can also introduce new hydrogen bonding opportunities, further influencing receptor binding and efficacy. nih.gov

The following table provides examples of linker modifications and their effects:

| Linker Modification | Observed Effect on Receptor Binding/Efficacy | Reference |

| Replacement of cyanoguanidine with thiourea | Increased potency of P2X7 receptor antagonists | researchgate.net |

| Replacement of cyanoguanidine with urea | Reduced potency of P2X7 receptor antagonists | researchgate.net |

| Introduction of amide or sulfonamide groups | Can provide additional hydrogen bonding opportunities | nih.gov |

Conformational Analysis and Postulation of Bioactive Conformations in Ligand-Target Interactions

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For derivatives of this compound, understanding the preferred spatial conformations is essential for elucidating their mechanism of action and for the rational design of more potent compounds. Conformational analysis, coupled with molecular modeling, allows researchers to postulate the specific "bioactive conformation"—the precise three-dimensional shape a molecule adopts when it binds to its biological target.

Computational chemistry provides powerful tools to investigate the conformational landscape of these derivatives. Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure and energy of different conformations. niscair.res.in These calculations help identify low-energy, stable conformations that are more likely to exist and interact with a biological target. An important parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap suggests that a molecule is less stable and therefore more reactive, which can correlate with higher biological activity. nih.govmdpi.com For instance, studies on related pyridine-thiazole derivatives have shown that compounds with a lower energy gap are more susceptible to changes in their electron density, potentially enhancing their interaction with a target. nih.gov

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein. mdpi.com This method places the flexible ligand into the active site of a rigid or flexible receptor and scores the different poses based on their binding energy. niscair.res.innih.gov The results of docking studies provide valuable insights into the specific interactions that stabilize the ligand-target complex. These interactions often include hydrogen bonds, hydrophobic interactions, and arene-cation interactions. semanticscholar.org

For example, in docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives with the hepatocellular carcinoma (HepG2) protein, specific hydrogen bonding interactions were identified as critical for binding affinity. niscair.res.in Similarly, docking simulations of thiazole derivatives incorporating a pyridine moiety against DNA gyrase revealed docking scores ranging from -6.4 to -9.2 kcal/mol, indicating favorable binding. nih.gov The analysis of these docked poses allows researchers to postulate the bioactive conformation. This is the conformation that maximizes favorable interactions with key amino acid residues in the target's active site, such as Glutamine, Leucine, Aspartate, and Serine. semanticscholar.orgmdpi.com

The table below summarizes representative data from docking studies on related pyridine-thiazole derivatives, illustrating how different substituents affect binding affinity to various protein targets.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine | Urate Oxidase | -5.45 | - | nih.gov |

| Thiazole Derivative with -CH3 group | Fungal Lanosterol 14-alpha demethylase | -9.9 | Gln158, Leu159 | semanticscholar.org |

| Thiazole Derivative with -Cl group | Fungal Lanosterol 14-alpha demethylase | -9.2 | - | semanticscholar.org |

| Thiazole Derivative with -NO2 group | Fungal Lanosterol 14-alpha demethylase | -8.8 | - | semanticscholar.org |

| Benzothiazole (B30560) with -CF3 group | Klebsiella aerogenes (2KAU) | -3.45 | ASP-329 | mdpi.com |

| Pyridine-Thiazole Hybrid 13a | DNA Gyrase | -9.2 | - | nih.gov |

This table is for illustrative purposes and compiles data from studies on various pyridine-thiazole derivatives to demonstrate the principles of conformational analysis and docking.

By combining the results of conformational analysis and molecular docking, a comprehensive picture of the structure-activity relationship emerges. The identification of a common bioactive conformation among a series of active compounds can lead to the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity, guiding the synthesis of new derivatives with improved potency and selectivity.

Mechanistic Investigations of Biological Activities Exhibited by 3 4 Methylthiazol 5 Yl Pyridine and Its Analogs

Enzyme Inhibition Profiles and Mechanism of Action Studies

Research into the biological activity of compounds containing the thiazolyl-pyridine motif has revealed significant interactions with several key enzyme families. The following sections detail the mechanistic investigations into these enzyme inhibition profiles, focusing on Cyclin-Dependent Kinases (CDKs), Ecto-5′-Nucleotidase, and Carbonic Anhydrases.

Analogs of 3-(4-Methylthiazol-5-yl)-pyridine, specifically a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition can suppress the expression of short-lived anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells, thereby re-instating programmed cell death. The therapeutic strategy of targeting CDK9 aims to selectively induce apoptosis in cancer cells that rely on high levels of these survival proteins.

The development of these inhibitors was guided by structure-activity relationship (SAR) studies, which revealed that functional groups attached to the pyrimidine (B1678525) or aniline (B41778) rings dramatically affect the potency and selectivity of CDK inhibition. For instance, one of the most selective analogs, compound 12u , inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity against CDK2.

The selectivity profile of these thiazole-containing inhibitors is a critical aspect of their therapeutic potential. While some analogs exhibit broad-spectrum (pan-CDK) inhibition, others have been engineered for greater selectivity toward CDK9.

For example, an analog identified as Ia (where the pyrimidine C5 position is unsubstituted and the aniline ring has a meta-nitro group) is a potent pan-CDK inhibitor. It strongly inhibits CDK9, CDK1, and CDK2 with inhibition constant (Kᵢ) values ranging from 1 to 6 nM, while being significantly less active against CDK7. In contrast, substituting the C5 position of the pyrimidine with a carbonitrile group, as in compound 12a , results in a similar potent and non-selective profile.

However, further modifications can drastically alter this profile. Replacing the C5-carbonitrile with a C5-hydroxyl group in an analog called 12b leads to a more than 155-fold loss in CDK9 inhibition and a 230-fold loss in CDK1 inhibition. This change also effectively eliminates any inhibitory activity against CDK2 and CDK7. This highlights the crucial role of the C5-pyrimidine substituent in the potency and selectivity of these compounds.

Table 1: Comparative Inhibition of CDKs by 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Analogs

| Compound | R' (at C5-pyrimidine) | R (at aniline) | CDK9 (Kᵢ, nM) | CDK1 (Kᵢ, nM) | CDK2 (Kᵢ, nM) | CDK7 (Kᵢ, nM) | Selectivity (CDK2/CDK9) |

| Ia | H | m-NO₂ | 1 | 2 | 6 | >1000 | 6 |

| 12a | CN | m-NO₂ | 1 | 2 | 5 | >1000 | 5 |

| 12u | CN | (see table note) | 7 (IC₅₀) | - | >560 (IC₅₀) | - | >80 |

| 12b | OH | m-NO₂ | >155 | >460 | >1000 | >1000 | - |

Note: The 'R' group for compound 12u is a more complex substituted aniline moiety designed to enhance selectivity. Data sourced from scientific literature on 2-anilino-4-(thiazol-5-yl)pyrimidines.

The design of selective CDK9 inhibitors from the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine series was informed by structural analysis of their binding modes. X-ray crystallography and molecular modeling of these compounds bound to both CDK2 and CDK9 revealed that they occupy the ATP binding site. The strategic goal was to introduce functional groups at either the C5-position of the pyrimidine ring or the C4-position of the thiazole (B1198619) ring to create enhanced interactions within the CDK9 active site, particularly with the gatekeeper region.

The gatekeeper residue is a critical determinant of inhibitor selectivity in kinases. In CDK9, this residue is a phenylalanine, which is larger than the corresponding gatekeeper residue in some other CDKs. By adding bulky substituents to the inhibitor scaffold, researchers aimed to exploit this difference to achieve greater selectivity. For example, replacing a sulfonamide group on the aniline ring with a larger piperazine-containing group in compounds 12j and 12k maintained high CDK9 potency while increasing selectivity over CDK2 by approximately 10-fold, indicating that the CDK9 binding pocket can tolerate this larger ring system. These molecular interactions within the ATP binding pocket are fundamental to the rational design of next-generation selective CDK9 inhibitors.

A comprehensive review of available scientific literature did not yield specific information regarding the inhibition of Ecto-5′-Nucleotidase (e5′NT), also known as CD73, by this compound or its direct analogs. Research on e5'NT inhibitors has primarily focused on other chemical scaffolds, such as nucleotide analogs and allosteric inhibitors that bind at the enzyme's dimer interface.

As no data is available linking this compound or its analogs to e5′NT inhibition, there is consequently no information on species-specific differential inhibition between human and rat enzymes for this class of compounds.

Exploration into the broader biological activities of the core chemical motifs found in this compound suggests potential interactions with other enzyme families, such as Carbonic Anhydrases (CAs). While direct inhibition data for this compound against Carbonic Anhydrase III (CAIII) is not available, studies on related thiazole and pyridine-containing compounds provide insight into this possibility.

One study investigated a series of 2,4,5-trisubstituted thiazole derivatives for CAIII inhibition. researchgate.net The findings revealed that a compound featuring a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl group at the 5-position of the thiazole ring was the most potent CAIII inhibitor in the series, with a Kᵢ of 0.5 µM. researchgate.net This research underscored the importance of the carboxylic acid moiety at the 4-position for inhibitory activity. researchgate.net

Separately, research on 4-substituted pyridine-3-sulfonamides has shown inhibitory activity against several human CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. mdpi.com In this class of compounds, the sulfonamide group is the key pharmacophore that binds to the zinc ion in the enzyme's active site. mdpi.com Some of these pyridine (B92270) sulfonamide derivatives showed high efficacy, particularly against the cancer-associated hCA IX isoform. mdpi.com

These findings indicate that the thiazole and pyridine scaffolds are viable starting points for designing inhibitors of Carbonic Anhydrases. However, the specific inhibitory profile is highly dependent on the nature and position of various functional groups on the heterocyclic rings.

Ecto-5′-Nucleotidase (e5′NT) Inhibition Mechanisms

Receptor Modulation and Ligand-Receptor Interaction Studies

The biological effects of this compound and its analogs are primarily initiated through their interaction with various cellular receptors. This section details the modulation of the metabotropic glutamate (B1630785) receptor 5, orexin (B13118510) receptors, and peroxisome proliferator-activated receptors.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism and Allosteric Modulation

A significant body of research has focused on the interaction of this compound analogs with the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic plasticity.

Analogs of this compound, such as 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP), function as negative allosteric modulators (NAMs) of the mGluR5 receptor. nih.govebi.ac.uk Unlike orthosteric antagonists that directly block the glutamate binding site, these NAMs bind to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor. nih.govacs.org This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous agonist, glutamate. The allosteric nature of this antagonism allows for a more nuanced modulation of receptor activity, as the effect of the NAM is dependent on the presence of the endogenous agonist.

The potency of this compound analogs as mGluR5 antagonists has been quantified through various in vitro assays. For instance, MTEP has demonstrated high affinity for the mGluR5 receptor, with a reported inhibitory constant (Ki) of 16 nM. acs.orgmedchemexpress.com Functional assays, such as measuring the inhibition of glutamate-induced calcium flux, have shown an IC50 value of 5 nM for MTEP. acs.orgmedchemexpress.com The binding of these antagonists is non-competitive, a characteristic feature of allosteric modulators. medchemexpress.com Radioligand binding studies using tritiated MTEP analogs have further confirmed high-affinity binding to a single site on the mGluR5 receptor in rat brain membranes. nih.gov

Binding Affinity and Functional Potency of MTEP at mGluR5

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| IC50 | 5 nM | Calcium Flux Assay | acs.orgmedchemexpress.com |

| Ki | 16 nM | Radioligand Binding Assay | acs.orgmedchemexpress.com |

| Kd | 20 ± 2.7 nM | [3H]methoxymethyl-MTEP Binding | nih.gov |

| Bmax | 487 ± 48 fmol/mg protein | [3H]methoxymethyl-MTEP Binding | nih.gov |

Investigation of Orexin Receptor Modulatory Activity

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a key regulator of sleep, arousal, and feeding behavior. While direct studies on this compound and its specific modulatory activity on orexin receptors are not extensively available in the current literature, the thiazole scaffold has been identified in compounds designed as orexin receptor antagonists. google.com This suggests a potential for thiazole-containing compounds, including derivatives of this compound, to interact with orexin receptors. However, further investigation is required to establish and characterize any such activity. A patent application has described thiazole compounds as antagonists of orexin receptors for the potential treatment of neurological and psychiatric disorders. google.com

Analysis of Peroxisome Proliferator-Activated Receptor (PPAR) α/γ/δ Pan Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid and glucose metabolism. There are three subtypes: PPARα, PPARγ, and PPARδ. Compounds that can activate all three subtypes are known as PPAR pan-agonists. While there is no direct evidence of this compound acting as a PPAR agonist, numerous studies have demonstrated that compounds containing a thiazole or thiazolidinedione ring system can exhibit potent PPAR agonistic activity. acs.orgnih.govnih.gov Some thiazole derivatives have been identified as potent PPARα/γ/δ pan-agonists. acs.org The shared thiazole moiety suggests that this compound and its analogs could potentially interact with and activate PPARs.

Examples of Thiazole Derivatives with PPAR Agonist Activity

| Compound Class | Activity | Reference |

|---|---|---|

| Indanylacetic Acid Derivatives with 4-Thiazolyl-phenoxy Tail Groups | Potent PPAR α/γ/δ pan agonists | acs.org |

| Thiazolidinediones (Glitazones) | Specific affinity for PPARγ | nih.gov |

| Thiazolidinedione Derivatives with Biphenyl Groups | Moderate PPARγ agonistic activity | nih.gov |

Cellular Pathway Perturbations and Biological Process Modulation

The interaction of this compound analogs with their respective receptors triggers a cascade of intracellular signaling events, leading to the modulation of various cellular processes.

The negative allosteric modulation of mGluR5 by compounds like MTEP primarily affects Gqα-mediated signaling pathways. nih.gov Upon activation by glutamate, mGluR5 typically stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, mobilizes intracellular calcium stores. By allosterically inhibiting the receptor, MTEP and similar analogs attenuate this entire cascade, resulting in decreased PLC activation, reduced IP3 production, and a blunted intracellular calcium response. nih.gov This modulation of a key excitatory signaling pathway in the central nervous system is thought to underlie many of the observed physiological effects of these compounds. Furthermore, downstream of Gq/11, mGluR5 activation can influence the Akt/mTOR pathway, which is involved in protein synthesis and cell survival. acs.org Inhibition of mGluR5 can therefore also impact these fundamental cellular processes.

Mechanism of Genetic Instability Induction in Malignant Cells

Recent studies have shed light on the cytotoxic mechanisms of novel pyridine-thiazole hybrid molecules, revealing their potential to induce genetic instability in tumor cells. nih.gov The cytotoxic action of certain derivatives, such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester, has been a key area of investigation. nih.gov

A significant finding is that the preincubation of tumor cells with Fluzoparib, a PARP1 inhibitor, more than halved the cytotoxic activity of these derivatives. nih.gov This suggests that the mechanism of action of these novel pyridine-thiazole derivatives may be linked to the induction of genetic instability in tumor cells. nih.govnih.gov Further supporting this hypothesis is the observation that these compounds can affect DNA nativity and cause alterations in the morphology of the cell nucleus. nih.govnih.gov The ability of these compounds to induce such changes points towards a mechanism that disrupts the normal processes of DNA maintenance and repair, leading to a state of genetic instability that is particularly detrimental to rapidly dividing cancer cells.

The selectivity of these compounds for cancer cell lines over normal human keratinocytes further underscores their potential as anticancer agents. For instance, one derivative exhibited an IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while its IC50 in pseudo-normal human cell lines was greater than 50 µM. nih.gov

Modulation of RNA Polymerase II Transcription Processes

The regulation of gene transcription by RNA polymerase II (RNAPII) is a fundamental process that is often dysregulated in diseases like cancer. mdpi.com Targeting the general components of the transcription machinery has emerged as a promising therapeutic strategy. mdpi.com Within this context, certain thiazole derivatives have been identified as potent modulators of RNAPII transcription.

Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, for example, are highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9). mdpi.comresearchgate.net CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAPII, a critical step for the transition from transcription initiation to elongation. researchgate.net By inhibiting CDK9, these thiazole-containing compounds can effectively stall RNAPII, leading to a global shutdown of transcription that disproportionately affects cancer cells, which are often "addicted" to the high-level expression of certain oncogenes. dntb.gov.ua

The process of RNAPII transcription is complex, involving initiation, elongation, and termination. mdpi.com The initiation phase requires the assembly of the preinitiation complex (PIC) at the promoter, which includes RNAPII and general transcription factors. nih.gov The transition to a paused state and subsequent productive elongation are tightly regulated steps. nih.gov The finding that H3K4me2/3 histone modifications modulate the stability of RNAPII pausing further highlights the intricate regulation of this process. nih.gov The ability of thiazole derivatives to interfere with key kinases like CDK9 demonstrates a clear mechanism for modulating RNAPII-driven transcription.

Impact on Anti-apoptotic Protein Expression (e.g., Mcl-1) and Downstream Effects

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common survival mechanism for many cancers, contributing to chemoresistance and disease relapse. nih.gov Consequently, Mcl-1 has become a prime target for the development of novel anticancer therapies. nih.gov

Interestingly, the stability of Mcl-1 is acutely regulated, in part by the BH3-only protein Noxa, which not only binds to Mcl-1 but also targets it for proteasomal degradation. nih.gov However, research on a novel BH3-like ligand derived from Bim, BimS2A, which is highly selective for Mcl-1, has revealed that functional inactivation of Mcl-1 does not necessarily require its degradation. nih.gov BimS2A effectively antagonizes Mcl-1 by tightly engaging its binding groove, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bax. nih.gov This action promotes cell death, particularly when other pro-survival proteins like Bcl-xL are absent or neutralized. nih.gov

Recent drug discovery efforts have focused on designing compounds that can mimic the action of these natural regulators. A series of 1H-indole-2-carboxylic acid compounds have been developed as novel Mcl-1 inhibitors that occupy the P1-P3 pockets of the protein. nih.gov One such compound demonstrated a Ki of 24 nM and was shown to bind to the BH3 binding groove, interacting with key residues like Lys234 and Val249. nih.gov This inhibitor was effective in inducing apoptosis in acute myeloid leukemia (AML) cells and exhibited significant tumor growth inhibition in xenograft models. nih.gov These findings underscore the therapeutic potential of directly targeting Mcl-1 and highlight the importance of disrupting its function, either through degradation or direct inhibition, as a viable anti-cancer strategy.

Mechanistic Insights into NF-κB Activation Prolongation

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in regulating the immune response, inflammation, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. While the specific mechanisms by which this compound and its direct analogs prolong NF-κB activation are still under detailed investigation, the broader class of pyridine-containing compounds has been shown to influence this pathway.

The activation of NF-κB is a transient process, and its prolongation can lead to a sustained inflammatory response. This can be both beneficial, in the case of fighting infections, and detrimental, contributing to chronic inflammation. The synthesis of various N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines has been reported, with some of these compounds exhibiting anti-inflammatory activity. nih.gov The anti-inflammatory effects of such compounds are often linked to their ability to modulate pro-inflammatory signaling pathways, including the NF-κB pathway. Further research is needed to elucidate the precise molecular interactions through which this compound derivatives might lead to a prolonged activation of NF-κB and the subsequent biological consequences.

Broad Spectrum Biological Activities with Mechanistic Focus

Beyond their anti-cancer properties, this compound and its analogs exhibit a wide range of other biological activities, including antimicrobial and anti-inflammatory effects.

In Vitro Antimicrobial Action: Antibacterial and Antifungal Mechanisms

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. nih.gov Pyridine and thiazole moieties are present in numerous clinically used antimicrobial drugs, and their combination in hybrid molecules has proven to be a fruitful area of research.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to possess potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov The mechanism of action for oxazolidinones like linezolid (B1675486) involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Molecular docking studies of the novel pyridine-containing oxazolidinones suggest a similar mode of action. nih.gov Certain derivatives exhibited strong antibacterial activity comparable to linezolid against strains such as S. aureus, S. pneumoniae, E. faecalis, B. subtilis, and S. xylosus. nih.gov Furthermore, some of these compounds demonstrated significant concentration-dependent inhibition of biofilm formation and a reduced potential for the development of drug resistance compared to linezolid. nih.gov

Similarly, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and evaluated for their antibacterial properties against both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria. nih.gov Certain compounds in this series showed promising zones of inhibition and low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. nih.gov

Imidazo[4,5-b]pyridine derivatives have also been investigated for their antimicrobial potential. mdpi.com Molecular docking studies suggest that these compounds can interact with the active sites of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate metabolism. mdpi.com In vitro testing confirmed that Gram-positive bacteria were more susceptible to these compounds than Gram-negative bacteria. mdpi.com

The following table summarizes the in vitro antibacterial activity of selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives:

| Compound | S. aureus (ATCC25923) MIC (μg/mL) | S. pneumoniae (ATCC49619) MIC (μg/mL) | E. faecalis (ATCC29212) MIC (μg/mL) | B. subtilis (ATCC6633) MIC (μg/mL) | S. xylosus (ATCC35924) MIC (μg/mL) |

| 21b | 2 | 1 | 2 | 2 | 4 |

| 21d | 1 | 0.5 | 1 | 1 | 2 |

| 21e | 4 | 2 | 4 | 4 | 8 |

| 21f | 2 | 1 | 2 | 2 | 4 |

| Linezolid | 1 | 0.5 | 1 | 1 | 2 |

| Data sourced from nih.gov |

Anti-inflammatory Pathways and Protein Denaturation Inhibition

Chronic inflammation is a hallmark of many diseases, including arthritis, diabetes, and cancer. nih.gov The denaturation of proteins is a well-documented cause of inflammation, as denatured proteins can act as autoantigens. nih.gov Therefore, the ability of a compound to inhibit protein denaturation is a valuable indicator of its potential anti-inflammatory activity.

A synthesized triazole, 5-pyridin-2-yl-1H- nih.govnih.govresearchgate.nettriazole-3-carboxylic acid ethyl ester, has been shown to possess anti-inflammatory properties. nih.gov In an in vitro egg albumin denaturation assay, this compound exhibited a dose-dependent inhibition of thermally-induced protein denaturation, with a maximal inhibition of 71.1% at a concentration of 1000 µg/mL. nih.gov This effect was comparable to that of the standard anti-inflammatory drug, aspirin, which showed a maximal inhibition of 81.3% at the same concentration. nih.gov

The anti-inflammatory activity of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines has also been reported, further highlighting the potential of pyridine-containing heterocyclic systems in modulating inflammatory responses. nih.gov While the precise pathways are still being elucidated, the inhibition of protein denaturation represents a significant mechanism through which these compounds can exert their anti-inflammatory effects.

The following table shows the percentage inhibition of protein denaturation by 5-pyridin-2-yl-1H- nih.govnih.govresearchgate.nettriazole-3-carboxylic acid ethyl ester compared to aspirin:

| Concentration (µg/mL) | 5-pyridin-2-yl-1H- nih.govnih.govresearchgate.nettriazole-3-carboxylic acid ethyl ester (% Inhibition) | Aspirin (% Inhibition) |

| 1000 | 71.1 | 81.3 |

| Data adapted from nih.gov |

Antitumor Mechanisms (Cellular Level)

Thiazole-containing compounds have been the subject of extensive research for their potential as anticancer agents. nih.gov These derivatives are known to induce apoptosis and interfere with tubulin assembly. nih.gov They can also inhibit key signaling pathways such as NF-κB/mTOR/PI3K/AkT and modulate the activity of critical enzymes like topoisomerase and HDAC. nih.gov

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. nih.gov While many approved PARP inhibitors lack selectivity for PARP1 over PARP2, leading to hematological toxicities, research has focused on developing highly selective PARP1 inhibitors. nih.gov

One such development is AZD5305, a potent and selective PARP1 inhibitor and PARP1-DNA trapper. nih.gov This compound, with a complex structure featuring a pyridine carboxamide moiety, demonstrates excellent in vivo efficacy in BRCA mutant cancer models and reduced toxicity on human bone marrow progenitor cells in vitro, highlighting the potential of designing selective PARP1 inhibitors. nih.gov The core structure of such inhibitors often involves a pharmacophore that can engage in key interactions within the PARP1 active site.

Table 1: Selectivity of PARP Inhibitors

| Compound | Target(s) | Key Feature | Reference |

|---|---|---|---|

| Approved PARP Inhibitors | PARP1, PARP2 | Lack of high selectivity | nih.gov |

| AZD5305 | PARP1 | High selectivity over PARP2, PARP1-DNA trapper | nih.gov |

Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. nih.govnih.gov The cytotoxic effect of many chemotherapeutic agents is linked to their ability to trigger programmed cell death, or apoptosis. nih.gov

Studies on thiazole-bearing phthalimide (B116566) derivatives have demonstrated their potent cytotoxic activity against breast cancer (MCF-7, MDA-MB-468) and neuronal-like (PC-12) cell lines. nih.gov The mechanism of action for these compounds involves the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further analysis using RT-PCR has indicated that these compounds trigger the intrinsic pathway of apoptosis, characterized by changes in the expression of BAX and BCL-2. nih.gov

Similarly, isatin–purine hybrids have been shown to induce apoptosis in liver cancer (HepG2) cells. nih.gov Treatment with these compounds leads to a significant increase in both early and late-stage apoptotic cells. nih.gov The induction of apoptosis is a key indicator of the potential anti-cancer effects of these hybrid molecules. nih.gov

Other studies have highlighted that thiazole derivatives can cause cell cycle arrest and mitochondrial depolarization, further contributing to their apoptotic effects. capes.gov.br For instance, certain pyrazolo[3,4-d]pyridazine derivatives have been shown to disrupt the balance of Bcl-2/Bax expression in lung cancer cells, leading to apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov

Table 2: Apoptotic Activity of Thiazole Analogs in Cancer Cell Lines

| Compound Type | Cancer Cell Line(s) | Key Apoptotic Mechanisms | Reference(s) |

|---|---|---|---|

| Thiazole-phthalimide derivatives | MCF-7, MDA-MB-468, PC-12 | DNA fragmentation, Caspase-3 activation, Intrinsic pathway induction | nih.gov |

| Isatin–purine hybrids | HepG2 | Increase in early and late-stage apoptotic cells | nih.gov |

| Pyrazolo[3,4-d]pyridazine derivatives | A549 (Lung) | Disruption of Bcl-2/Bax balance, Intrinsic mitochondrial pathway | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | HCT-116 (Colon), CLL | Inhibition of CDK9, Reduction of Mcl-1 | acs.org |

| Thiadiazine-based substances | A549 (Lung), Hep3B (Hepatocellular), MCF-7 (Breast), PC-3 (Prostate) | DNA interference, Cell cycle arrest | mdpi.com |

Neuroprotective Effects in In Vitro Models

Thiazole derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov A key strategy in this area is the development of multi-target-directed ligands (MTDLs) that can address the various pathological features of the disease. nih.gov

A series of thiazolidinedione-thiazole based hybrids have been designed and synthesized with this goal in mind. nih.gov These compounds have shown the ability to inhibit multiple enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov

In vitro studies using neuroblastoma cell lines (SH-SY5Y) have demonstrated that these compounds are non-toxic and possess significant neuroprotective effects. nih.gov Specifically, certain derivatives have been shown to reduce oxidative stress induced by hydrogen peroxide. nih.gov In vivo experiments in mice have further confirmed the ability of these compounds to mitigate oxidative stress in the brain. nih.gov

Antiviral Activity against Specific Viral Targets (e.g., HCV, ZIKV, Vaccinia Virus)

The thiazole scaffold is a crucial component in a variety of antiviral agents. jchemrev.comresearchgate.net Thiazole derivatives have demonstrated inhibitory activity against a broad spectrum of viruses, including Hepatitis C Virus (HCV), Zika Virus (ZIKV), and Vaccinia Virus. researchgate.netnih.gov

Hepatitis C Virus (HCV): Thiazolides, a class of 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have shown promising activity against HCV genotypes 1A and 1B in replicon assays. nih.gov Nitazoxanide and its analogs are examples of thiazolides that have performed well in clinical trials against HCV. nih.gov The antiviral mechanism of these compounds is a subject of ongoing research. nih.gov Additionally, other thiazole derivatives have exhibited potent antiviral activity against HCV by inhibiting the NS3-NS4A protease. arkat-usa.org

Zika Virus (ZIKV): The search for effective anti-Zika virus agents has led to the investigation of various heterocyclic compounds. mdpi.comnih.gov While there is no specific treatment for Zika, certain 1H-1,2,3-triazole based compounds have shown statistically significant reductions in viral titer in Vero cells. mdpi.comresearchgate.net One compound, in particular, exhibited significant anti-ZIKV activity in post-infection tests without apparent cytotoxicity. mdpi.comresearchgate.net Vanillin-derived 1,2,3-triazoles have also been found to block Zika virus infection in vitro by acting on the viral particle. nih.gov

Vaccinia Virus: Some N-acetyl 4,5-dihydropyrazole derivatives, which can be precursors to thiazoles, have shown activity against the Lederle strain of vaccinia virus in HEL cell cultures. nih.gov Other thiazole-related compounds have also been reported to have activity against vaccinia virus. arkat-usa.org

Table 3: Antiviral Activity of Thiazole Analogs

| Compound Class | Viral Target | Cell Line | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thiazolides | HCV (Genotypes 1A, 1B) | Replicon assays | Inhibition of viral replication | nih.gov |

| 1H-1,2,3-Triazole derivatives | ZIKV | Vero cells | Reduction in viral titer | mdpi.comresearchgate.net |

| Vanillin-derived 1,2,3-triazoles | ZIKV | Vero cells | Blocks viral infection | nih.gov |

| N-acetyl 4,5-dihydropyrazole derivatives | Vaccinia Virus (Lederle strain) | HEL cells | Antiviral activity at subtoxic concentrations | nih.gov |

Antioxidant Mechanisms (e.g., DPPH Radical Scavenging)

Many thiazole derivatives exhibit significant antioxidant properties, which are often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govgrowingscience.comaip.orgnih.govpensoft.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH free radical. aip.org

Phenolic thiazoles, in particular, have demonstrated excellent capacity to scavenge the DPPH radical. nih.gov The antioxidant activity of these compounds is often attributed to the presence of phenolic groups and/or a hydrazone moiety in their structure. nih.gov

Studies on various thiazole derivatives have reported a wide range of DPPH radical scavenging activities. For instance, a series of 4-thiomethyl-functionalised 1,3-thiazoles showed high levels of DPPH radical inhibition, with some derivatives exhibiting IC50 values in the micromolar range. growingscience.com Similarly, novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been synthesized and evaluated for their antioxidant potential, with one ligand showing an IC50 value of 4.67 μg/mL. nih.gov

The antioxidant capacity of these compounds is a key aspect of their potential therapeutic applications, as oxidative stress is implicated in a wide range of diseases.

Table 4: DPPH Radical Scavenging Activity of Thiazole Analogs

| Compound Class | Key Structural Features | Antioxidant Activity (DPPH) | Reference(s) |

|---|---|---|---|

| Phenolic thiazoles | Phenolic groups, hydrazone moiety | High radical scavenging capacity | nih.gov |

| 4-Thiomethyl-functionalised 1,3-thiazoles | Thiomethyl group | IC50 values in the range of 191-417 µM | growingscience.com |

| Pyrazole, thiazole, and pyridine hybrids | Heterocyclic combination | One ligand with IC50 = 4.67 μg/mL | nih.gov |

| Thiazolo[4,5-b]pyridine (B1357651) derivatives | Fused heterocyclic system | Demonstrated scavenging effect | pensoft.netnih.gov |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | Aminothiazole ester | IC50 = 64.75 ppm | aip.orgaip.org |

Computational Chemistry and in Silico Approaches in 3 4 Methylthiazol 5 Yl Pyridine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 3-(4-methylthiazol-5-yl)-pyridine core, docking studies have been instrumental in elucidating binding modes and predicting affinities for various biological targets.

Research has shown that novel thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety exhibit potential inhibitory activity against DNA gyrase, a key bacterial enzyme. nih.gov Docking simulations of these compounds revealed docking scores ranging from -6.4 to -9.2 kcal/mol, indicating favorable binding interactions within the enzyme's active site. nih.gov Similarly, derivatives of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile have been investigated as potential inhibitors of α-amylase for anti-diabetic applications. plos.org Docking analysis identified a lead compound with a strong docking score of -7.43 kcal/mol against the target protein. plos.org

In the context of cancer research, rationally designed thiazolo[5,4-b]pyridine (B1319707) analogues have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov These simulations successfully predicted crucial interactions, such as hydrogen bonding with key residues like Cys797, which are essential for inhibitory activity. nih.gov Further studies have utilized docking to preselect synthesized thiazolo[4,5-b]pyridine (B1357651) derivatives for in vitro anti-inflammatory testing and to investigate the DNA binding potential of novel thiazolo[5,4-b]pyridine compounds. nih.govresearchgate.net

| Derivative Class | Biological Target | Reported Docking Score (kcal/mol) | Key Interactions/Findings | Source |

|---|---|---|---|---|

| Thiazole-pyridine derivatives | DNA Gyrase | -6.4 to -9.2 | Predicted potential DNA gyrase inhibitory activity. | nih.gov |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-Amylase | -7.43 | Identified advantageous inhibitory properties for anti-diabetic research. | plos.org |

| Thiazolo[5,4-b]pyridine analogues | EGFR-TK | Not specified | Predicted essential hinge interactions and hydrogen bonding with Cys797. | nih.gov |

| Thiazolo[5,4-b]pyridine derivative | DNA (PDB: 1BNA) | Not specified | Investigated DNA binding affinity to suggest an intercalative binding mode. | researchgate.net |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Thrombosis-related protein | Not specified | Showed that modification with a thiourea (B124793) fragment increases affinity for the target. | d-nb.info |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These predictive models are crucial for estimating the efficacy of unsynthesized molecules and for optimizing lead compounds.

For scaffolds related to this compound, such as pyrozolo[1,5-a]pyridine analogues, 3D-QSAR studies have been successfully employed. nih.gov In one study targeting the phosphodiesterase 4 (PDE4) enzyme, a five-point pharmacophore model was developed which yielded a robust 3D-QSAR model. nih.gov The model demonstrated high predictive power, with a regression coefficient (R²) of 0.9545 and a cross-validated coefficient (r²) of 0.8147. nih.gov Such models highlight the specific structural features—electronic, steric, or hydrophobic—that significantly influence biological activity. researchgate.netnih.gov For instance, the QSAR study on pyrozolo[1,5-a]pyridine analogues revealed that a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are critical for potent PDE4 inhibition. nih.gov

| Model System | Target | Statistical Parameter | Value | Source |

|---|---|---|---|---|

| Pyrozolo[1,5-a]pyridine analogues | PDE4 Inhibition | Regression Coefficient (R²) | 0.9545 | nih.gov |

| Cross-validated (r²) | 0.8147 | nih.gov | ||

| Fisher Ratio (F) | 173 | nih.gov |

De Novo Ligand Design and Optimization Utilizing Computational Methods

De novo design and computational optimization involve the creation of novel molecular structures or the modification of existing ones to enhance desired properties. The this compound scaffold serves as a valuable starting point for such endeavors.

Rational drug design has been applied to develop novel series of substituted thiazolo[5,4-b]pyridine analogues. nih.gov This approach often begins with a known ligand or a core scaffold, which is then computationally modified by adding, removing, or substituting functional groups to improve its binding affinity and selectivity for a biological target like EGFR-TK. nih.gov Another strategy is molecular hybridization, where distinct pharmacologically active scaffolds are combined into a single molecule. This approach was used to design a novel thiazolo[5,4-b]pyridine derivative by mimicking benzothiazole (B30560) and 1,3,4-oxadiazole (B1194373) moieties to create a new agent with potential anticancer activity. researchgate.netactascientific.com These computational strategies allow for the exploration of vast chemical space to identify molecules with high predicted potency before committing to synthetic efforts. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is critical to avoid late-stage clinical trial failures. In silico ADMET prediction offers a rapid and cost-effective way to screen compounds for potential pharmacokinetic issues.

For derivatives based on the thiazolyl-pyridine core, ADME properties are routinely evaluated using computational models. plos.orgnih.gov A key assessment is compliance with Lipinski's Rule of Five (Ro5), which predicts oral bioavailability. plos.org Studies on novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives showed that they all adhere to the Ro5, suggesting good potential for absorption and cell membrane permeability. plos.org Other important predicted parameters include aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for blood-brain barrier penetration. frontiersin.org Toxicity predictions are also a crucial component, flagging potential issues like hepatotoxicity or mutagenicity based on structural alerts within the molecule. frontiersin.orgnih.gov

| Compound Class | ADME Parameter | Prediction/Finding | Source |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | Lipinski's Rule of Five (Ro5) | All synthesized derivatives adhere to Ro5 (≤1 violation). | plos.org |

| Drug-likeness | Considered to have potential as effective inhibitors for further research. | plos.org | |

| Ceftazidime (contains pyridine) and its impurities | Lipophilicity (AlogP98) | Most impurities showed ideal lipophilicity (≤5), but some were poor (>5). | frontiersin.org |

| Toxicity | The quaternary amine group on the pyridine ring was identified as a potential toxic functional group. | frontiersin.org |

Pharmacophore Modeling for Novel Ligand Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query to screen virtual libraries for novel compounds with the potential for similar activity.

This approach has been effectively used for pyridine-containing heterocyclic structures. For a series of pyrozolo[1,5-a]pyridine analogues, a five-point pharmacophore hypothesis, designated AHHRR.3, was generated. nih.gov This model defined the crucial features for PDE4 inhibition. The analysis of pharmacophore models for thiazolo[4,5-b]pyridine-2-one derivatives has also been performed to understand their potential as inhibitors of enzymes in the arachidonic acid cascade, such as COX-1 and COX-2. nuph.edu.ua Such models confirm the importance of the fused bicyclic thiazolopyridine scaffold in providing the necessary steric and electronic properties for biological activity. nuph.edu.ua

| Model System | Pharmacophore Hypothesis | Identified Features | Significance | Source |

|---|---|---|---|---|

| Pyrozolo[1,5-a]pyridine analogues (PDE4 Inhibitors) | AHHRR.3 |

| Defines the crucial features for potent PDE4 inhibition. | nih.gov |

| Thiazolo[4,5-b]pyridine-2-one derivatives | Not specified | Combinations of steric and electronic parameters. | Highlights the fused thiazolopyridine scaffold as promising for creating diverse libraries of active substances. | nuph.edu.ua |

Future Directions and Emerging Research Perspectives for 3 4 Methylthiazol 5 Yl Pyridine

The 3-(4-methylthiazol-5-yl)-pyridine scaffold and its derivatives represent a promising area in medicinal chemistry. Future research is poised to build upon existing knowledge to develop novel therapeutic agents with improved efficacy and safety profiles. Key areas of focus include the rational design of more selective compounds, the exploration of new diseases they could treat, the use of advanced computational tools to guide discovery, and the investigation of their potential in combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methylthiazol-5-yl)-pyridine, and what key reaction conditions govern its formation?

- Methodology : The synthesis typically involves multi-step protocols. For example, PROTACs synthesis employs tert-butyl ester intermediates where the thiazole-pyridine moiety is introduced via nucleophilic substitution or condensation reactions. Critical steps include:

- Use of formaldehyde or alkylating agents under basic conditions (e.g., NaOH) to functionalize the thiazole ring .

- Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

- Key Challenges : Avoiding side reactions at the nitrogen-rich thiazole ring requires controlled temperatures (e.g., 0–25°C) and inert atmospheres .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Analytical Workflow :

- X-ray Crystallography : Resolves atomic positions and confirms regiochemistry; SHELXL software is widely used for refinement, especially for high-resolution or twinned data .

- NMR Spectroscopy : and NMR (e.g., in Chloroform-) identify substituent patterns, with methylthiazolyl protons appearing as singlets near δ 2.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na] peaks) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Chemically resistant gloves (EN 374 compliant) and flame-retardant lab coats to prevent skin contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Follow institutional protocols for nitrogen-containing heterocycles, as improper disposal may lead to hazardous byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for this compound derivatives?

- Resolution Strategies :

- Twinning Analysis : SHELXD/SHELXE software modules detect and model twinned crystals, common in thiazole-containing compounds due to symmetry ambiguities .

- High-Resolution Data : Collect datasets at synchrotron facilities (e.g., λ = 0.7–1.0 Å) to improve resolution (<1.0 Å), reducing R-factor discrepancies .

- Case Study : A 2011 study resolved imidazo-pyridine derivatives using SHELXL, achieving R-factors of 0.046 by optimizing data-to-parameter ratios (>20:1) .

Q. What role does this compound play in PROTACs design, and how are its physicochemical properties optimized for biological activity?

- PROTACs Integration :

- Linker Design : The compound serves as a warhead in BTK degraders, where its hydrophobicity enhances membrane permeability. Adjustments include:

- Introducing PEG-based linkers to improve solubility .

- Modulating thiazole methylation to balance steric effects and binding affinity .

- Biological Validation : MTT assays (e.g., using Mosmann’s protocol) assess cytotoxicity in leukemia cell lines, with IC values correlated to linker length .

Q. How do researchers reconcile discrepancies in biological activity data for thiazole-pyridine analogs across different assay systems?

- Methodological Considerations :

- Assay Standardization : Use identical cell lines (e.g., Jurkat or HEK293) and passage numbers to minimize variability .

- Counter-Screening : Test analogs against off-target kinases (e.g., EGFR, CDK2) to rule out non-specific effects .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to improve cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products